Target Engagement Shift: From DAAO (IC50 5.40 nM) to CDK9 (IC50 140 nM)
The introduction of a 2-formyl group fundamentally alters the target profile of the thieno[3,2-b]pyrrole-5-carboxylic acid scaffold. While the unsubstituted parent core (CAS 39793-31-2) potently inhibits D-amino acid oxidase (DAAO) with an IC50 of 5.40 nM [1], the 2-formyl derivative (CAS 332099-46-4) exhibits no reported DAAO activity and instead demonstrates cellular CDK9 inhibition with an IC50 of 140 nM [2]. This shift from a metabolic enzyme target to a cyclin-dependent kinase is a critical determinant for procurement in oncology-focused versus neuroscience-focused research.
| Evidence Dimension | In vitro enzyme/cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 140 nM (CDK9) |
| Comparator Or Baseline | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (unsubstituted core): IC50 = 5.40 nM (DAAO) |
| Quantified Difference | Target compound lacks DAAO activity; gains CDK9 activity (140 nM) |
| Conditions | Target compound: MCF7 cell-based immunofluorescence assay (RNA Pol II CTD Ser2 phosphorylation). Comparator: Human recombinant DAAO coupled enzyme assay. |
Why This Matters
This differentiation guides procurement: the target compound is the appropriate choice for CDK9-focused kinase inhibitor development, while the unsubstituted core is suited for DAAO-related neuroscience research.
- [1] BindingDB. BDBM50260725 (CHEMBL507614): 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, IC50 = 5.40 nM for human recombinant DAAO. View Source
- [2] BindingDB. BDBM50549519 (CHEMBL4759053): 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, IC50 = 140 nM for CDK9 in MCF7 cells. View Source
